Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of cellular processes and diseases. It is a key player in the regulation of glycogen metabolism, and its activity is associated with several pathological conditions, including heart failure, bipolar disorder, diabetes mellitus, Alzheimer's disease, aging, inflammation, and cancer2. The therapeutic potential of GSK-3 inhibition has been recognized, and small molecule inhibitors have been explored for their ability to modulate GSK-3 activity for the treatment of various diseases23.
GSK-3 has two isoforms, GSK-3α and GSK-3β, each playing distinct roles in cellular signaling and function. In the context of myocardial diseases, GSK-3β has been shown to be a critical regulator of cardiomyocyte death through its involvement in necrosis and apoptosis3. The inhibition of GSK-3β can lead to the phosphorylation of various substrates that contribute to cell survival, such as the suppression of mitochondrial permeability transition pore (mPTP) opening, which is a major mechanism of cell necrosis3. Phosphorylation of GSK-3β at Ser9 reduces its activity, which in turn can preserve hexokinase-II in the mPTP complex, inhibit cyclophilin-D-ANT binding, and prevent Bax translocation, all of which are protective against cardiomyocyte death3.
GSK-3 has been identified as a therapeutic target for myocardial diseases. Inhibition of GSK-3α in cardiomyocytes has been shown to attenuate ventricular remodeling and cardiac dysfunction after myocardial infarction by limiting scar expansion and promoting cardiomyocyte proliferation2. Additionally, the specific deletion of GSK-3β in cardiac fibroblasts has been associated with fibrogenesis, left ventricular dysfunction, and excessive scarring in the ischemic heart2. These findings suggest that targeting GSK-3 isoforms could be a viable strategy for myocardial protection and the treatment of heart diseases.
In the realm of antiretroviral therapy, S/GSK1349572, a next-generation HIV integrase inhibitor, has been designed to deliver potent antiviral activity with a low-milligram once-daily dose without the need for a pharmacokinetic booster1. It demonstrates activity against clinically relevant integrase mutant viruses and has a high genetic barrier to resistance. S/GSK1349572 inhibits HIV replication with low-nanomolar or subnanomolar potency and has a favorable resistance profile compared to first-generation integrase inhibitors1. This suggests its potential application as a next-generation drug in the integrase inhibitor class for the treatment of HIV.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7